molecular formula C9H11NO3 B8346374 1-(2-Propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene

1-(2-Propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene

Cat. No. B8346374
M. Wt: 181.19 g/mol
InChI Key: NCTHGNMZDQNCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-ethoxy-4-(prop-2-enylamino)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C9H11NO3/c1-3-5-10-6-7(11)8(12)9(6)13-4-2/h3,10H,1,4-5H2,2H3

InChI Key

NCTHGNMZDQNCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (5.2 g, 31 mmol) in ethanol (80 mL) was treated at room temperature with allylamine (2.3 mL, 31 mmol), which was dissolved in ethanol (40 mL), over a 2 hour period. The reaction mixture was concentrated in vacuo to afford crude 1-(2-propenylamino)-2-ethoxy-3,4-dioxo-1-cyclobutene as a light yellow solid (5.6 g). The crude intermediate was dissolved in anhydrous dimethylformamide (50 mL) and added dropwise to a suspension of 60% sodium hydride (1.5 g, 37 mmol) in anhydrous dimethylformamide (50 mL) under nitrogen. The anion was quenched with t-butyl bromoacetate (6.0 mL, 37 mmol) and the reaction mixture was stirred for 1.5 hours, poured into water (500 mL), extracted with ethyl acetate (2×200 mL), and dried (MgSO4) to yield N-(2-ethoxy-3,4-dioxo-1-cyclobuten-1-yl)-N-(2-propenyl)glycine 1,1-dimethylethyl ester. Purification was achieved by flash chromatography (10 cm diameter, elution with 20% ethyl acetate in petroleum ether) affording a yellow oil (4.56 g, 50%); 1H NMR (CDCl3, 300 MHz); δ 5.88-5.72 (m, 1H), 5.35-5.22 (m, 2H), 4.80-4.68 (m, 2H), 4.35, 4.08 (d, J=7 Hz, 2H), 4.28, 3.95 (s, 2H), 1.48 (s, 9H), 1.45 (t, J=7 Hz, 3H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

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